Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-10(14)8-15-9-16-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPLKDLWLXYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing diverse functional groups:
General Reaction Scheme :
Key Findings :
-
Amine Substitution : Reacts with amines (e.g., piperazine derivatives) in polar aprotic solvents (e.g., NMP, DMF) at 80–90°C, yielding substituted pyrimidines. For example, reaction with tert-butyl piperazine-1-carboxylate in NMP with K₂CO₃ produces bis-piperazine derivatives ( , ).
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Thiol Substitution : Thiols replace chlorine in the presence of bases like NaH, forming thioether-linked analogs ().
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Piperazine derivative | NMP | 90°C | 1–2 h | 70–89% | , |
| Sodium hydride | THF | 60°C | 3 h | 65% |
Suzuki-Miyaura Cross-Coupling
The chloropyrimidine moiety participates in palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl group introduction:
General Reaction Scheme :
Key Findings :
-
Reactions proceed under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80–100°C ().
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Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) yield higher conversions due to enhanced transmetalation ().
Optimized Conditions :
| Catalyst | Base | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 85°C | 75–82% |
Deprotection of the tert-Butyl Group
The Boc-protected piperazine undergoes acid-catalyzed cleavage to generate a free piperazine intermediate, enabling further functionalization:
General Reaction Scheme :
Key Findings :
-
Deprotection with 4M HCl in dioxane at 0–5°C achieves quantitative conversion ( ).
-
The resulting free piperazine reacts readily with electrophiles (e.g., sulfonyl chlorides, acyl chlorides) to form secondary derivatives ( ).
Experimental Data :
| Acid | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 4M HCl in dioxane | Dioxane | 0–5°C | 2 h | 98% |
Ring-Opening and Rearrangement Reactions
Under strong alkaline conditions (e.g., NaOH, KOH), the pyrimidine ring undergoes hydrolysis:
General Reaction Scheme :
Key Findings :
-
Hydrolysis at 100°C in aqueous NaOH yields hydroxylated pyrimidines, which are precursors for Mitsunobu or alkylation reactions ().
Stability and Reactivity Trends
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Thermal Stability : Degrades above 200°C, releasing CO₂ and isobutylene ().
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases ().
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. The compound serves as an intermediate in the synthesis of various targeted cancer therapies, including inhibitors for specific kinases involved in tumor growth . Its structural features allow it to interact with biological targets effectively.
- Neurological Disorders
- Antimicrobial Properties
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
- Receptor Binding : Its structural components may allow it to bind selectively to certain receptors in the central nervous system, influencing neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits cancer cell proliferation in vitro by targeting specific kinases associated with tumor growth. |
| Johnson et al. (2022) | Reported neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases. |
| Lee et al. (2021) | Found antimicrobial properties against various bacterial strains, indicating its utility in developing new antibiotics. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperazine-carboxylate derivatives allows for tailored applications in drug discovery and materials science. Below is a systematic comparison of tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate with analogous compounds, emphasizing key differences in stability, reactivity, and biological activity.
Substituent Effects on Stability and Reactivity
Stereochemical and Crystallographic Considerations
- (R)-Tert-butyl 4-(5-methylcyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate: The R-configuration at the cyclopentane ring introduces chirality, which can significantly affect target binding affinity and selectivity.
- Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate: The hydroxyphenyl group facilitates intramolecular hydrogen bonding (O–H⋯N), stabilizing the crystal lattice. This compound forms supramolecular ribbons via N–H⋯O/N interactions, contrasting with the target compound’s less polar structure .
Stability and Degradation Profiles
- Compounds 1a/1b (tert-butyl 4-(2-fluorophenyl-oxazolidinonyl)piperazine-1-carboxylates): These analogs degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring, whereas the target compound’s chloropyrimidine and carbamate groups likely confer greater acid stability .
Data Tables
Table 1: Structural Similarity and Key Functional Groups
| Compound ID | Similarity Score* | Key Substituent | Bioactivity Relevance |
|---|---|---|---|
| Target Compound | - | 5-Chloropyrimidin-4-yl | Electrophilic site for SNAr reactions. |
| [883231-23-0] | 0.63 | Pyrimidin-5-yl | Lower reactivity due to unsubstituted pyrimidine. |
| [634468-96-5] | 0.63 | 2-Chloropyrimidin-4-yl | Isomeric Cl position alters electronic distribution. |
| [944582-92-7] | N/A | 5-Bromo-4-methylpyridin-2-yl | Bromine enhances halogen bonding in target engagement. |
*Similarity scores from based on Tanimoto coefficients.
Table 2: Stability and Reactivity Comparison
Biological Activity
Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 683240-94-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O2
- Molecular Weight : 298.77 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurological functions:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. Inhibiting this enzyme can lead to increased levels of acetylcholine, a neurotransmitter crucial for memory and learning.
- Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology. It has been observed to reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to amyloid-beta peptides.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Study 1: Neuroprotective Effects in vitro
In vitro studies demonstrated that this compound significantly improved the viability of astrocytes treated with amyloid-beta (Aβ) peptides. The compound was able to reduce cell death by approximately 20% compared to controls exposed only to Aβ, suggesting a protective mechanism against neurotoxicity.
Study 2: In vivo Assessment
In vivo assessments using animal models indicated that while the compound showed promise in reducing oxidative stress markers, it did not significantly outperform established treatments like galantamine. This suggests that while it possesses beneficial properties, further optimization may be necessary for enhanced efficacy in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
